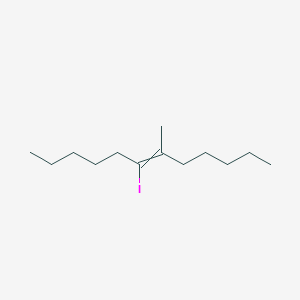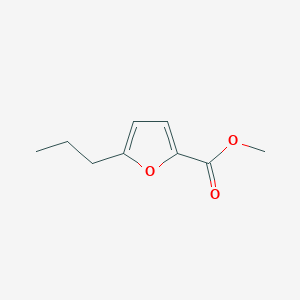
2,4-Dichloro-9H-thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-9H-thioxanthen-9-one is an organic compound belonging to the thioxanthone family. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the thioxanthone core. This compound is known for its photoinitiating properties, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-9H-thioxanthen-9-one typically involves the chlorination of thioxanthone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions. Common reagents used in this process include chlorine gas or other chlorinating agents in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioxanthene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Employed in the production of coatings, inks, and adhesives due to its photoinitiating properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. These reactive species can initiate polymerization reactions or interact with biological molecules, leading to various effects. The compound’s molecular targets and pathways are still under investigation, but it is known to interact with DNA and proteins, potentially inhibiting their functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-9H-thioxanthen-9-one
- 2,4-Diethyl-9H-thioxanthen-9-one
Uniqueness
2,4-Dichloro-9H-thioxanthen-9-one is unique due to the presence of two chlorine atoms, which enhance its photoinitiating properties compared to its mono-chlorinated or non-chlorinated counterparts. This makes it particularly effective in applications requiring high reactivity and efficiency.
Propiedades
Número CAS |
107690-02-8 |
|---|---|
Fórmula molecular |
C13H6Cl2OS |
Peso molecular |
281.2 g/mol |
Nombre IUPAC |
2,4-dichlorothioxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2OS/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h1-6H |
Clave InChI |
UXCIJKOCUAQMKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)





![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)
![3-[(Dimethylamino)methylidene]-1-methylpiperidine-2,6-dione](/img/structure/B14316160.png)
![2,2,3,3-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14316162.png)



![1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14316174.png)
![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
